molecular formula C11H19N3S B6432369 4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 2340989-44-6

4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No. B6432369
CAS RN: 2340989-44-6
M. Wt: 225.36 g/mol
InChI Key: ZUUUAVIFESVIPM-UHFFFAOYSA-N
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Description

The compound “4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . Piperidines serve as precursors to the piperidine ring, a ubiquitous moiety in many alkaloid natural products and drug candidates .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some piperidone derivatives have been found to have antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Given the wide range of activities observed for other piperidone derivatives , it could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-propan-2-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-8(2)10-12-13-11(15-10)14-6-4-9(3)5-7-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUUAVIFESVIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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